
N-(3-((Bis(2-hydroxyethyl)amino)methyl)-2,4,6-triiodophenyl)-N-(2,3-dihydroxyphenyl)acetamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including hydroxyl, amino, and acetamide groups, as well as three iodine atoms attached to the phenyl ring. These features contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Iodination: Introduction of iodine atoms to the phenyl ring using reagents like iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent.
Amidation: Formation of the acetamide group through the reaction of an amine with acetic anhydride or acetyl chloride.
Hydroxylation: Introduction of hydroxyl groups using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Amine Alkylation: Alkylation of the amine group with ethylene oxide or ethylene glycol to introduce the bis(2-hydroxyethyl)amino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atoms can be substituted with other functional groups using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Thiols, amines
Major Products Formed
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes)
Reduction: Amines, alcohols
Substitution: Thiol or amine derivatives
Aplicaciones Científicas De Investigación
N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent due to its iodine content.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride involves its interaction with molecular targets through its functional groups. The iodine atoms contribute to its radiopacity, making it useful in imaging applications. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-hydroxyethyl)acetamide
- N-(tert-butoxycarbonyl)ethanolamine
- N-(2-hydroxyethyl)carbamate
Uniqueness
N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride is unique due to its combination of multiple functional groups and iodine atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring radiopacity and specific biochemical interactions.
Propiedades
Número CAS |
26122-63-4 |
|---|---|
Fórmula molecular |
C19H22ClI3N2O5 |
Peso molecular |
774.6 g/mol |
Nombre IUPAC |
N-[3-[[bis(2-hydroxyethyl)amino]methyl]-2,4,6-triiodophenyl]-N-(2,3-dihydroxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C19H21I3N2O5.ClH/c1-11(27)24(15-3-2-4-16(28)19(15)29)18-14(21)9-13(20)12(17(18)22)10-23(5-7-25)6-8-26;/h2-4,9,25-26,28-29H,5-8,10H2,1H3;1H |
Clave InChI |
OAXOBFOSCNGCEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=C(C(=CC=C1)O)O)C2=C(C=C(C(=C2I)CN(CCO)CCO)I)I.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one](/img/structure/B15126212.png)
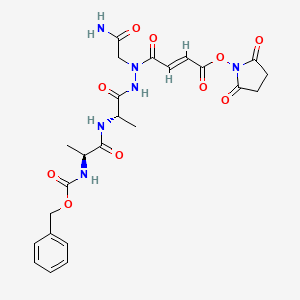

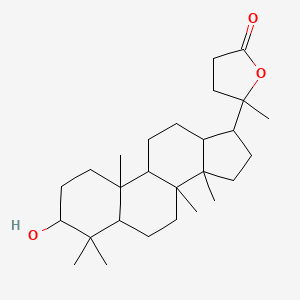
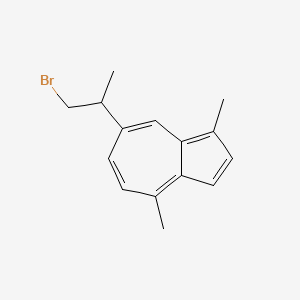

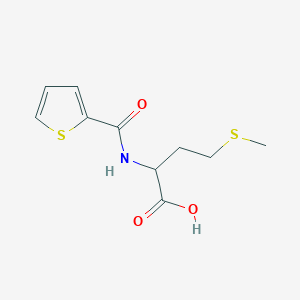


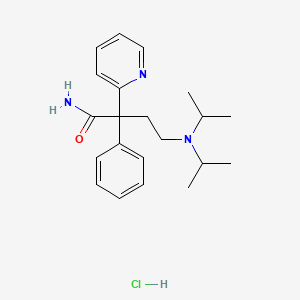
![(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride](/img/structure/B15126306.png)
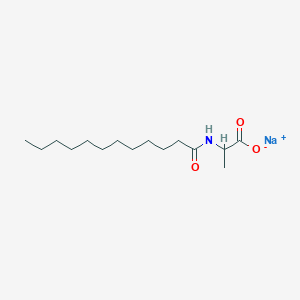

![1-(Pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine](/img/structure/B15126312.png)
